Win 55212-2 - 131543-22-1

Win 55212-2

Catalog Number: EVT-1202056
CAS Number: 131543-22-1
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WIN 55212-2 is a organic heterotricyclic compound that is 5-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole substituted at position 6 by a 1-naphthylcarbonyl group. It has a role as an analgesic, a neuroprotective agent and an apoptosis inhibitor. It is an organic heterotricyclic compound, a member of morpholines, a naphthyl ketone and a synthetic cannabinoid.
WIN 55,212-2 is a chemical described as an aminoalkylindole derivative, which produces effects similar to those of cannabinoids such as tetrahydrocannabinol (THC) but has an entirely different chemical structure. It is a potent cannabinoid receptor agonist that has been found to be a potent analgesic in a rat model of neuropathic pain. It activates p42 and p44 MAP kinase via receptor-mediated signaling.
Win 55212-2 is a natural product found in Irciniidae with data available.
Source and Classification

WIN 55212-2 was first synthesized by researchers at the University of Windsor in Canada. It is classified under the broader category of cannabinoids, which includes both natural and synthetic compounds that interact with the endocannabinoid system. The chemical structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, with the molecular formula C27H26N2O3C_{27}H_{26}N_{2}O_{3} and a molar mass of approximately 426.516g/mol426.516\,g/mol .

Synthesis Analysis

The synthesis of WIN 55212-2 involves multiple steps typical of organic synthesis processes. The compound can be synthesized starting from readily available precursors through a series of reactions including alkylation and cyclization.

Key Synthesis Steps:

  1. Starting Materials: The synthesis typically begins with indole derivatives.
  2. Reagents: Common reagents may include alkyl halides and bases such as potassium carbonate.
  3. Conditions: The reactions are generally conducted under reflux conditions in organic solvents like dimethylformamide or toluene.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.

Molecular Structure Analysis

WIN 55212-2's molecular structure features an indole ring system with additional functional groups that enhance its binding affinity to cannabinoid receptors. The compound's structural formula can be represented in various notations including SMILES and InChI formats:

  • SMILES: CC(C)(C)N1=CC=C2C(=C1)C(=CN=C2C(=O)O)C(C)(C)C
  • InChI: InChI=1S/C27H26N2O3/c1-16(2)13-21-20(14-17(3)4)10-11-22(21)24(30)27(28-25(31)32)23(29)19-15(5)12-18(6)7/h10-14H,15H2,1-9H3,(H,30,31)(H,28,29)/t15-/m0/s1

The compound exhibits a three-dimensional conformation that allows it to effectively interact with CB1 and CB2 receptors .

Chemical Reactions Analysis

WIN 55212-2 undergoes various chemical reactions typical of cannabinoid compounds. These include:

  1. Agonistic Activity: It binds to CB1 and CB2 receptors, leading to downstream signaling effects.
  2. Metabolism: The compound is metabolized primarily in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.
  3. Interactions with Other Compounds: WIN 55212-2 has been shown to interact synergistically with other pharmacological agents such as gabapentin and levetiracetam in anticonvulsant models .
Mechanism of Action

The mechanism of action for WIN 55212-2 primarily involves its role as a full agonist at cannabinoid receptors. Upon binding to these receptors:

  1. Signal Transduction: Activation of CB1 receptors leads to inhibition of adenylate cyclase activity, decreasing cyclic adenosine monophosphate levels.
  2. Neuroprotective Effects: This activation results in modulation of neurotransmitter release, providing neuroprotective effects against excitotoxicity.
  3. Anti-inflammatory Actions: Through CB2 receptor activation, WIN 55212-2 exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting M2 macrophage polarization .
Physical and Chemical Properties Analysis

WIN 55212-2 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are critical for its formulation in pharmaceutical applications.

Applications

WIN 55212-2 has been explored for various scientific applications:

  1. Pain Management: Exhibits potent analgesic effects in models of neuropathic pain .
  2. Neuroprotection: Potential therapeutic roles in neurodegenerative diseases by preventing inflammation associated with amyloid beta proteins .
  3. Anticonvulsant Activity: Enhances the efficacy of certain antiepileptic drugs in seizure models .
  4. Ocular Hypertension Treatment: Demonstrated efficacy in reducing intraocular pressure in glaucomatous models without significant adverse effects on outflow facility .

Research continues to explore its potential across various therapeutic areas due to its multifaceted pharmacological profile.

Chemical Structure and Pharmacological Classification

Structural Analogs of Aminoalkylindole Derivatives

The aminoalkylindole scaffold provides a versatile template for structural optimization, with WIN 55212-2 serving as the archetype for extensive analog development:

Table 1: Structural Modifications and Receptor Affinity Profiles of Select WIN 55212-2 Analogs

CompoundN1-SubstituentC3-SubstituentCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity
WIN 55,212-2Morpholinoethyl1-Naphthoyl1.9 ± 0.10.28 ± 0.166.8-fold CB2 selective
JWH-0071-Methylpiperidinyl1-Naphthoyl9.5 ± 4.5Not reportedNot determined
JWH-018n-Pentyl1-Naphthoyl9.0 ± 5.02.9 ± 2.03.1-fold CB2 selective
JWH-073n-Butyl1-Naphthoyl8.6 ± 5.038 ± 294.4-fold CB1 selective
JWH-015n-Butyl2-Naphthoyl383 ± 14013.8 ± 7.127.8-fold CB2 selective
JWH-122n-Pentyl4-Methylnaphthoyl0.69 ± 0.051.2 ± 0.11.7-fold CB1 selective

Key structural insights emerge from these modifications:

  • N1-Alkylation: Replacement of the morpholinoethyl group with linear alkyl chains (e.g., n-pentyl in JWH-018) maintains CB1 affinity while simplifying synthesis. Shorter chains (e.g., n-butyl in JWH-073) preserve CB1 binding but reduce CB2 affinity [4].
  • C3-Aryl modifications: The 1-naphthoyl group is optimal for dual receptor affinity. Shifting to 2-naphthoyl (JWH-015) dramatically reduces CB1 binding but enhances CB2 selectivity (27.8-fold), valuable for peripheral targeting [3] [4].
  • Heterocyclic variations: Pyrrole-based analogs (e.g., JWH-307) demonstrate that replacing indole with o-fluorophenylpyrrole enhances CB2 affinity (Ki = 3.3 nM) while retaining CB1 binding (Ki = 7.7 nM), suggesting improved druglikeness [4].

The profound impact of minor structural changes is exemplified by JWH-015, where a single positional isomerization (1-naphthoyl → 2-naphthoyl) converts a balanced agonist into a CB2-selective compound with >25-fold selectivity [3].

Comparative Analysis with Classical Cannabinoids (Δ9-THC, CP-55,940)

WIN 55212-2 exhibits distinct pharmacological properties compared to classical cannabinoids:

Table 2: Pharmacological Comparison of WIN 55212-2 with Classical Cannabinoids

ParameterWIN 55,212-2Δ9-THCCP-55,940
Chemical ClassAminoalkylindoleDibenzopyranCyclohexylphenol
CB1 Affinity (Ki)1.9 ± 0.1 nM41 ± 2 nM0.92 ± 0.24 nM
CB2 Affinity (Ki)0.28 ± 0.16 nM36 ± 10 nM0.33 ± 0.18 nM
CB1/CB2 Selectivity6.8-fold CB2 selective1.1-fold CB1 selective2.8-fold CB2 selective
Intrinsic ActivityFull agonistPartial agonistFull agonist
Signaling BiasGαi/o biasedβ-arrestin biasedBalanced Gαi/β-arrestin
Functional Effects
• cAMP inhibitionEC₅₀ = 24 nMEC₅₀ = 355 nMEC₅₀ = 0.55 nM
• β-arrestin recruitmentEC₅₀ > 10,000 nMEC₅₀ = 180 nMEC₅₀ = 4.2 nM

Critical pharmacological differences include:

  • Enhanced receptor affinity: WIN 55212-2 exhibits 20-fold greater CB1 affinity than Δ9-THC (Ki = 1.9 nM vs. 41 nM) and comparable CB2 affinity to CP-55,940 (Ki = 0.28 nM vs. 0.33 nM), positioning it as a high-potency agonist [1] [4].
  • Full agonist efficacy: Unlike the partial agonism of Δ9-THC, WIN 55212-2 behaves as a full agonist at both CB1 and CB2 receptors, producing maximal Gαi/o-mediated inhibition of adenylyl cyclase comparable to CP-55,940 [1] [6].
  • Signaling bias profile: WIN 55212-2 displays pronounced Gαi/o protein bias with minimal β-arrestin2 recruitment (EC₅₀ > 10,000 nM), contrasting sharply with Δ9-THC's β-arrestin bias and CP-55,940's balanced signaling [5] [6]. This bias profile translates to robust GIRK channel activation but limited receptor internalization.
  • Neurobehavioral divergence: In Morris water maze studies, WIN 55212-2 (1 mg/kg) reduced thigmotaxis in adolescent rats while marginally impairing spatial learning in adults, effects not observed with Δ9-THC at equivalent doses. This suggests unique developmental interactions with the endocannabinoid system [2].

Structure-Activity Relationships (SAR) in CB1/CB2 Receptor Binding

Systematic structural exploration of the WIN 55212-2 scaffold has elucidated critical determinants of receptor affinity and selectivity:

Core indole modifications:

  • N1-Substitution requirements:
  • Optimal CB1 binding requires N1-alkyl chains of 4-6 carbons (e.g., n-pentyl, Ki = 14 nM) [4].
  • Bulky substituents (morpholinoethyl in WIN 55212-2) enhance water solubility while maintaining nanomolar affinity (Ki = 1.9 nM) [1] [7].
  • N-methylation ablates receptor interaction (Ki > 10,000 nM), emphasizing the necessity of extended N1-substitution [4].
  • C3-Aroyl group variations:
  • 1-Naphthoyl provides optimal dual receptor affinity (CB1 Ki = 1.9 nM; CB2 Ki = 0.28 nM) [1] [4].
  • 2-Naphthoyl substitution (JWH-015) impairs CB1 binding (Ki = 383 nM) but enhances CB2 selectivity (27.8-fold) [3].
  • Phenyl substitution with ortho-alkyl groups (e.g., o-methyl in JWH-370) boosts CB1 affinity (Ki = 5.6 nM) beyond the parent 1-naphthoyl compound [4].

Table 3: Impact of C3-Aryl Modifications on Receptor Affinity

C3-SubstituentExample CompoundCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Ratio
1-NaphthoylWIN 55,212-21.9 ± 0.10.28 ± 0.166.8
2-NaphthoylJWH-015383 ± 14013.8 ± 7.10.036
o-MethylphenylJWH-3705.6 ± 0.44.0 ± 0.50.71
m-MethylphenylJWH-34667 ± 639 ± 20.58
p-MethylphenylJWH-244130 ± 618 ± 10.14
o-ChlorophenylJWH-3697.9 ± 0.45.2 ± 0.30.66

Stereochemical constraints:

  • The (11R) enantiomer of WIN 55212-2 exhibits >100-fold greater CB1 affinity than the (11S) configuration, highlighting stringent stereoselectivity in receptor recognition [1].
  • Molecular docking reveals the morpholine oxygen forms a critical hydrogen bond with Lys192 in CB1, while the naphthoyl group engages in π-π stacking with Phe268 and Phe174 in the orthosteric pocket [3] [6].

Structural determinants of receptor subtype selectivity:

  • CB2 selectivity: Compounds with small ortho-substituents on the C3-aryl group (e.g., JWH-015, JWH-133) achieve >25-fold CB2 selectivity through enhanced hydrophobic interactions with CB2's Trp194 (vs. CB1's Trp279) [3].
  • CB1 selectivity: N-pentyl-ortho-alkylphenyl derivatives (e.g., JWH-370, Ki = 5.6 nM) favor CB1 binding due to better accommodation of bulky ortho groups in CB1's larger ligand-binding pocket [4] [6].

Modern SCRA structural evolution:

  • Recent analogs like 4-fluoro MDMB-BINACA incorporate halogenated alkyl chains and azole carboxamides, achieving subnanomolar CB1 affinity (Ki < 0.5 nM) with pronounced β-arrestin bias, unlike WIN 55212-2's Gαi bias [6].
  • JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer exhibits extreme cAMP inhibition bias (bias factor >100) at CB1 receptors, demonstrating how subtle structural variations dramatically alter signaling outcomes [6].

Table 4: Structural Features Influencing Signaling Bias

Structural FeatureEffect on SignalingExample CompoundBias Profile
Morpholinoethyl (N1) + Naphthoyl (C3)Gαi/o preferenceWIN 55,212-2cAMP inhibition bias
N-Pentyl + Indazole-3-carboxamideβ-arrestin recruitment4-fluoro MDMB-BINACAβ-arrestin2 bias
N-(5-Fluoropentyl) + 1-NaphthoylBalanced signaling5-fluoro MPP-PICAUnbiased
N-(3-Methylbutyl) + 2′-NaphthylExtreme cAMP inhibitionJWH-018 2′-naphthyl isomercAMP bias (factor >100)

Properties

CAS Number

131543-22-1

Product Name

Win 55212-2

IUPAC Name

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1

InChI Key

HQVHOQAKMCMIIM-HXUWFJFHSA-N

SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Synonyms

(2,3-dihydro-5-methyl-3-((4-morpholinyl)methyl)pyrrolo-(1,2,3-de)-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate
2,3-dihydro-5-methyl-3((4-morpholinyl)methyl) pyrrolo(1,2,3,-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl methanone
6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-2-methyl-4-(4-morpholinylmethyl)-1-(1-naphthalenylcarbonyl)-, (R)-
WIN 55,212
WIN 55.212-2
WIN 55212
Win 55212-2
WIN 55212-3
WIN-55212
Win-55212-2
WIN55212-2

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Isomeric SMILES

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.